(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride
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Description
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C14H19ClN4OS and its molecular weight is 326.84. The purity is usually 95%.
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Biological Activity
The compound (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
This compound features a piperazine ring, an imidazole moiety, and a thiophene group, which are known to contribute to various biological activities.
Antimicrobial Activity
Research has indicated that compounds containing piperazine and imidazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit bacterial growth effectively. The specific compound under discussion has been assessed for its antimicrobial efficacy against various strains, demonstrating potential as a broad-spectrum antimicrobial agent .
Anticancer Properties
The imidazole and piperazine groups are also associated with anticancer activities. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, related compounds have shown effectiveness against breast cancer cell lines by targeting the PI3K/Akt signaling pathway .
Neuropharmacological Effects
Piperazine derivatives are frequently studied for their neuropharmacological effects. The compound has been evaluated for its interaction with serotonin receptors, particularly the 5-HT(1A) receptor, which plays a crucial role in mood regulation. Preliminary findings suggest that it may act as a partial agonist at these receptors, potentially offering therapeutic benefits in anxiety and depression .
Study 1: Antimicrobial Evaluation
A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity of various piperazine derivatives, including our compound. The results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential .
Study 2: Anticancer Activity
In a study focused on anticancer properties, the compound was tested against human breast cancer cells (MCF-7). The results showed a reduction in cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. This suggests that the compound may induce cytotoxic effects in cancer cells .
Study 3: Neuropharmacological Assessment
A neuropharmacological study evaluated the binding affinity of the compound to serotonin receptors using radiolabeled ligands. The results indicated a significant binding affinity (Ki = 5 nM) at the 5-HT(1A) receptor, supporting its potential use in treating mood disorders .
Data Summary Table
Properties
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS.ClH/c1-2-16-6-5-15-14(16)18-9-7-17(8-10-18)13(19)12-4-3-11-20-12;/h3-6,11H,2,7-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGMFENJDBEYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.